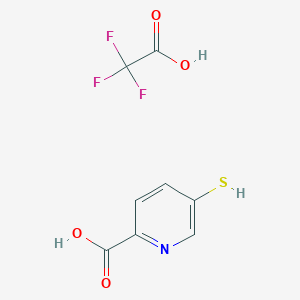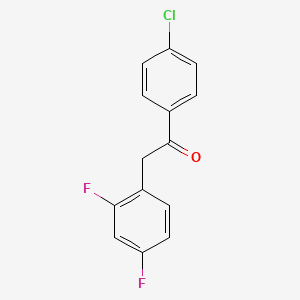
1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone” is a chemical compound with the molecular formula C14H9ClF2O . It has an average mass of 266.671 Da and a monoisotopic mass of 266.031006 Da .
Synthesis Analysis
The compound “(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol” is a vital chiral intermediate for the synthesis of Ticagrelor—an effective treatment for acute coronary syndromes . A ketoreductase (KRED) KR-01 was used to transform “2-chloro-1-(3,4-difluorophenyl)ethanone” into the chiral alcohol .Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone” is represented by the formula C14H9ClF2O .Chemical Reactions Analysis
During process optimization, the bioreduction procedure was performed at a substrate concentration of 500 g/L, giving a near 100% conversion with >99.9% ee . The product was directly obtained by extraction and can be used for the synthesis of “(1 R ,2 R )-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester” with a yield of 98% and >99.9% de .Physical And Chemical Properties Analysis
The compound “1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone” has a molecular weight of 266.67.Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis Applications
- Development of Enzymatic Processes for Chiral Intermediates : 1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone is utilized in enzymatic processes to produce vital chiral intermediates, such as for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes. Ketoreductase enzymes are used to transform related compounds into chiral alcohols, demonstrating high conversion and enantiomeric excess, beneficial for industrial applications (Guo et al., 2017).
Chemical Synthesis and Modification
- Synthesis of Isoflavones and Heterocycles : This compound is involved in the synthesis of isoflavones and various heterocycles, highlighting its versatility in organic synthesis. The condensation reactions of derivatives of 1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone lead to significant yields in creating complex chemical structures (Moskvina et al., 2015).
Biotransformation in Drug Synthesis
- Biotransformation for Antifungal Agents : The biotransformation capabilities of 1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone are leveraged in the synthesis of chiral intermediates of antifungal agents like Miconazole. This demonstrates the compound's role in producing enantiomerically pure intermediates, crucial for pharmaceutical applications (Miao et al., 2019).
Crystallography and Material Sciences
- Crystal Structure Analysis : Research into the crystal structure of derivatives of 1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone provides insights into the molecular arrangements and interactions, useful in material science and molecular design (Zheng et al., 2014).
Synthesis in Antifungal Research
- Antifungal Drug Development : It's used in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The compound serves as a precursor in complex syntheses that set stereochemistry crucial for drug efficacy (Butters et al., 2001).
Zukünftige Richtungen
The process used to synthesize this compound is green and environmentally sound with high productivity of biocatalysis and a space–time yield of 145.8 mmol/L/h . It has an opportunity to be very useful in industrial applications . Additional studies have indicated that KR-01 can also be used to prepare “( R )-1-(3,5-bis (trifluoromethyl)phenyl)ethanol” with a substrate concentration of 500g/L .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-(2,4-difluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O/c15-11-4-1-9(2-5-11)14(18)7-10-3-6-12(16)8-13(10)17/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMFVPHJNPXRFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(2,4-difluorophenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2363138.png)
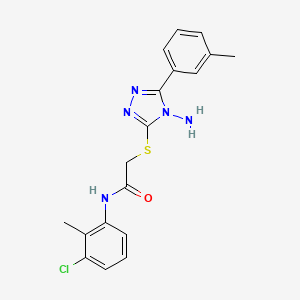
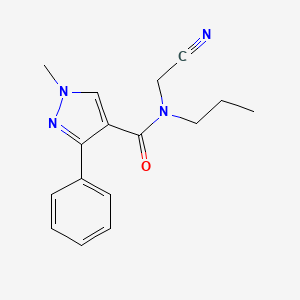
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2363143.png)
![methyl 3-carbamoyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2363146.png)
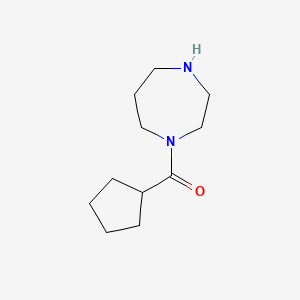

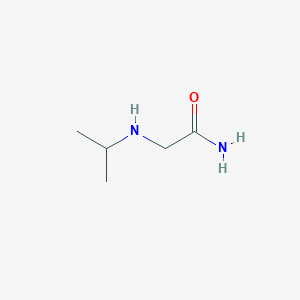
![N-tert-butyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2363150.png)
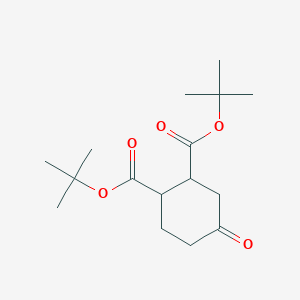
![7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2363154.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2363155.png)
